molecular formula C15H12O4 B6401105 2-(4-Carboxyphenyl)-6-methylbenzoic acid CAS No. 1261943-38-7

2-(4-Carboxyphenyl)-6-methylbenzoic acid

Cat. No.: B6401105
CAS No.: 1261943-38-7
M. Wt: 256.25 g/mol
InChI Key: LENVOJYPSXNARE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Carboxyphenyl)-6-methylbenzoic acid is a high-purity dicarboxylic acid compound intended for research and development purposes. This chemical serves as a valuable synthetic intermediate in organic chemistry and pharmaceutical research. Its molecular structure, featuring two carboxylic acid groups on a biphenyl core with a methyl substituent, makes it a versatile building block for the construction of more complex molecules, such as metal-organic frameworks (MOFs), polymers, and potential active pharmaceutical ingredients (APIs) . Researchers utilize this compound in the development of novel substances, including allosteric inhibitors and receptor antagonists, where its carboxylic acid groups allow for further functionalization through amidation or esterification reactions . This product is provided for laboratory research use only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(4-carboxyphenyl)-6-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-9-3-2-4-12(13(9)15(18)19)10-5-7-11(8-6-10)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENVOJYPSXNARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=C(C=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689911
Record name 3-Methyl[1,1'-biphenyl]-2,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261943-38-7
Record name 3-Methyl[1,1'-biphenyl]-2,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies of 2 4 Carboxyphenyl 6 Methylbenzoic Acid

Synthetic Pathways for the Core Structure of 2-(4-Carboxyphenyl)-6-methylbenzoic acid

The construction of the biaryl scaffold is a key step in the synthesis of this compound. Various cross-coupling reactions have been developed for this purpose, with palladium-catalyzed reactions being the most prominent.

Conventional Synthesis Approaches

Conventional methods for the synthesis of biphenyl (B1667301) dicarboxylic acids, such as this compound, predominantly rely on transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.

A plausible and efficient route to this compound involves the Suzuki-Miyaura coupling of a suitably substituted bromobenzoic acid derivative with a corresponding boronic acid. For instance, the coupling of 2-bromo-6-methylbenzoic acid with 4-carboxyphenylboronic acid in the presence of a palladium catalyst and a base would yield the desired product. The general reaction scheme for Suzuki-Miyaura coupling is shown below:

Scheme 1: General Suzuki-Miyaura Cross-Coupling Reaction

Where Ar1 and Ar2 are aryl groups, X is a halide (Br, I), and B(OR)2 is a boronic acid or ester.

The synthesis of various biphenyl carboxylic acids has been successfully achieved using this methodology. For example, the synthesis of biphenyl-4-carboxylic acid derivatives has been reported with high yields using a water-soluble fullerene-supported PdCl2 nanocatalyst. researchgate.net The reaction between 4-bromobenzoic acid and various arylboronic acids proceeded at room temperature in water, highlighting the green aspects of this approach. researchgate.net

Another example is the synthesis of 2'-methyl-[1,1'-biphenyl]-2-carboxylic acid from 2-iodobenzoic acid and 2-tolylboronic acid, which demonstrates the feasibility of coupling sterically hindered substrates. chemicalbook.com

Table 1: Examples of Suzuki-Miyaura Coupling for the Synthesis of Biphenyl Carboxylic Acid Derivatives

Aryl HalideArylboronic AcidCatalyst/BaseSolventYield (%)Reference
4-Bromobenzoic acidPhenylboronic acidC60-TEGs/PdCl2 / K2CO3Water>90 researchgate.net
2-Iodobenzoic acid2-Tolylboronic acidPd(PPh3)4 / Na2CO3DME/WaterNot specified chemicalbook.com
BromobenzenePhenylboronic acidNHC-Pd(II) complexes / KOHWater/2-propanolHigh chemicalbook.com

Green Chemistry and Microwave-Assisted Synthetic Techniques

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. Green chemistry principles, such as the use of non-toxic solvents, energy efficiency, and waste reduction, are increasingly being incorporated into synthetic protocols. researchgate.net

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govbeilstein-journals.orgmdpi.comorganic-chemistry.org The application of microwave irradiation in the synthesis of biphenyl derivatives has been explored. For instance, a microwave-assisted Suzuki-Miyaura cross-coupling has been developed for the synthesis of cross-biphenyls in high yields under aerobic conditions. researchgate.net This method offers the advantage of short reaction times and the in-situ generation of palladium nanoparticles as the catalyst. researchgate.net

The use of water as a solvent in these reactions further enhances their green credentials. researchgate.netresearchgate.net Microwave-assisted synthesis of biphenyl-4,4′-dicarboxylic acid arylhydrazones in an aqueous medium has been reported, demonstrating the feasibility of conducting these transformations in an environmentally benign solvent. researchgate.net

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of various reaction parameters. These include the choice of catalyst, base, solvent, and temperature.

For Suzuki-Miyaura couplings, palladium catalysts bearing phosphine (B1218219) ligands, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], are commonly used. chemicalbook.com N-heterocyclic carbene (NHC)-palladium complexes have also been shown to be highly effective catalysts for these transformations. chemicalbook.com The choice of base is also crucial, with inorganic bases like potassium carbonate (K2CO3) and sodium carbonate (Na2CO3) being frequently employed. researchgate.netchemicalbook.com

The solvent system can significantly influence the reaction outcome. A mixture of an organic solvent, such as toluene (B28343) or 1,2-dimethoxyethane (B42094) (DME), and water is often used to facilitate the dissolution of both the organic and inorganic reactants. chemicalbook.comlibretexts.org As mentioned earlier, the use of water as the sole solvent is a greener alternative. researchgate.net

Reaction temperature and time are also critical parameters to control. While many Suzuki-Miyaura reactions are carried out at elevated temperatures, the use of highly active catalysts can enable the reaction to proceed at room temperature, which is more energy-efficient. researchgate.net Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes. researchgate.netnih.gov

Preparation of Structurally Modified Derivatives of this compound

The two carboxylic acid functional groups in this compound provide versatile handles for further structural modifications, allowing for the synthesis of a wide range of derivatives with potentially interesting properties.

Esterification and Amidation Reactions

The carboxylic acid groups can be readily converted into esters and amides through standard condensation reactions.

Esterification can be achieved by reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The use of microwave irradiation can significantly accelerate the esterification process. mdpi.com

Amidation involves the reaction of the dicarboxylic acid with an amine. This reaction is often facilitated by a coupling agent, such as a carbodiimide (B86325) or a uronium-based reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to activate the carboxylic acid. Microwave-assisted amidation has also been reported to be an efficient method. nih.gov The development of catalytic direct amidation methods is an active area of research, aiming to avoid the use of stoichiometric activating agents. researchgate.netresearchgate.net

Table 2: Examples of Amidation of Carboxylic Acids

Carboxylic AcidAmineCoupling ConditionsYield (%)Reference
Benzoic AcidAnilineTiCl4, Pyridine, 85 °CModerate to Excellent spu.edu
3-Oxo-2-arylhydrazonopropanalsAcetoacetanilideDBU, 1,4-Dioxane, Microwaveup to 95 nih.gov
Dicarboxylic Acidsn-OctylamineNb2O5 catalystHigh researchgate.netresearchgate.net

Halogenation and Nitration of Aromatic Rings

The aromatic rings of this compound can undergo electrophilic substitution reactions such as halogenation and nitration, leading to the introduction of additional functional groups.

Halogenation of aromatic compounds can be achieved using various halogenating agents. For the introduction of bromine or chlorine, reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are commonly used, often in the presence of a catalyst. Palladium-catalyzed C-H functionalization offers a direct method for the ortho-halogenation of phenylglycine derivatives. mdpi.com The regioselectivity of the halogenation will be influenced by the directing effects of the existing substituents (the methyl and carboxylic acid groups).

Nitration of the aromatic rings can be performed using a mixture of nitric acid and sulfuric acid. The position of nitration is dictated by the directing effects of the substituents on the biphenyl system. In the case of 2-methylbiphenyl, nitration has been shown to favor the methylated phenyl ring. spu.eduspu.edu This suggests that in this compound, nitration would likely occur on the methyl-substituted ring. The steric hindrance from the ortho-methyl group and the other phenyl ring will play a significant role in determining the regioselectivity of the reaction. spu.eduspu.edu Studies on the nitration of other biphenyl derivatives have shown that the ratio of isomers formed is dependent on the reaction conditions and the nature and position of the substituents. iaea.orgresearchgate.net

Table 3: Regioselectivity in the Nitration of 2-Methylbiphenyl

SubstrateNitrating AgentMajor ProductsReference
2-MethylbiphenylHNO3/H2SO4/Acetic AcidNitration on the methylated phenyl ring spu.eduspu.edu
2-NitrotolueneHNO3/Acetic Anhydride/Zeolite2,4-Dinitrotoluene (major), 2,6-Dinitrotoluene (minor) researchgate.net

Metal Complexation and Ligand Synthesis

The dicarboxylic acid structure of this compound makes it an excellent candidate for use as an organic linker in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. The two carboxylate groups can coordinate to metal ions, bridging them to form extended one-, two-, or three-dimensional networks. The design of these materials allows for tunable properties, such as pore size, surface area, and functionality, making them suitable for applications in gas storage, separation, catalysis, and drug delivery. brieflands.comwpi.edu

The synthesis of these complexes typically involves solvothermal or hydrothermal methods, where the dicarboxylic acid ligand and a metal salt are heated in a solvent mixture. brieflands.comnih.gov The choice of metal ion (e.g., Zn(II), Ni(II), Mn(II), Co(II)) and reaction conditions can direct the formation of different framework topologies. rsc.org Aromatic carboxylic acids are particularly effective in forming stable MOFs, often with high thermal stability, due to the strong coordination of the carboxylate groups and the rigidity of the aromatic backbone. brieflands.comrsc.org For instance, studies on related V-shaped dicarboxylic acid ligands have shown their ability to form diverse and stable 3D frameworks with interesting properties, such as luminescence sensing. nih.gov Similarly, biphenyltetracarboxylic acid has been used to synthesize nickel-based coordination polymers that serve as precursors for electrocatalysts. acs.org

Table 1: Examples of Metal Complexes with Benzoic Acid-Based Ligands
Metal IonLigandComplex TypeSynthesis MethodReference
Zn(II)4-Dimethylaminobenzoic acid3D Metal-Organic Framework (MOF)Solvothermal brieflands.com
Zn(II)4-(4-Carboxyphenoxy)phthalic acid3D Luminescent MOFHydrothermal nih.gov
Co(II), Mn(II)p-Hydroxybenzoic acid3D Metal-Organic Framework (MOF)Solvothermal rsc.org
Ni(II)3,3′,5,5′-Biphenyltetracarboxylic acidCoordination PolymerSolvothermal acs.org

Mechanistic Investigations of Synthetic Transformations

The synthesis of unsymmetrical biaryls like this compound is most commonly achieved via palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. Mechanistic investigations are crucial for optimizing reaction conditions, improving yields, and controlling selectivity.

Elucidation of Reaction Intermediates

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving several key palladium intermediates. chemrxiv.orgdigitellinc.com The cycle typically begins with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex (often L₂Pd⁰, where L is a phosphine ligand), forming a square planar Pd(II) intermediate, L₂Pd(Ar)(X). chemrxiv.orgmdpi.com

The next critical step is transmetalation , where the aryl group from an organoboron reagent (Ar'-B(OR)₂) is transferred to the palladium center. This step is base-activated and is believed to proceed through a pre-transmetalation intermediate containing a Pd-O-B linkage, which forms after the boronic acid reacts with the base (e.g., hydroxide). chemrxiv.orgyoutube.com This generates a diorganopalladium(II) complex, L₂Pd(Ar)(Ar').

The final step is reductive elimination , where a C-C bond is formed between the two aryl groups, yielding the biaryl product (Ar-Ar') and regenerating the catalytically active Pd(0) species. mdpi.com Each of these intermediates represents a key point of intervention for reaction optimization. Alternative pathways, such as those starting from carboxylic acids via decarbonylative coupling, also proceed through related palladium intermediates after initial activation of the carboxylic acid. acs.orgresearchgate.netnih.gov

Kinetic Studies of Formation Reactions

Kinetic analyses, such as Reaction Progress Kinetic Analysis (RPKA), have provided deep insights into the factors controlling the rate of Suzuki-Miyaura couplings. acs.org These studies help to identify the rate-determining step (RDS) of the catalytic cycle, which can be oxidative addition, transmetalation, or reductive elimination depending on the specific substrates, catalyst, ligands, and base used. mdpi.comacs.org

Table 3: Findings from Kinetic Studies of Suzuki-Miyaura Reactions
Study FocusKey FindingMethodologyReference
Effect of BaseChanging base from KOAc to K₂CO₃ shifted the rate-determining step and transmetalation pathway.Reaction Progress Kinetic Analysis (RPKA), Mechanistic Studies acs.org
Catalyst FormsMultiple forms of palladium (dissolved complexes, colloidal Pd) can participate in the catalytic cycle, with activity changing over time.Kinetic curve analysis, Mathematical modeling mdpi.com
Catalyst PerformanceApparent activation energies (Ea) were determined for Suzuki reactions over different Pd catalysts.Arrhenius plots, Reaction rate measurements researchgate.net

Analysis of Regioselectivity and Stereoselectivity

Regioselectivity: The synthesis of a specific isomer like this compound from a polyfunctionalized precursor requires precise control over which position reacts. In Suzuki-Miyaura couplings involving substrates with multiple reactive sites (e.g., poly-brominated pyridines or benzenes), regioselectivity is governed by a combination of steric and electronic factors. beilstein-journals.orgresearchgate.netmdpi.com Studies have shown that less sterically hindered positions are generally more reactive. nih.gov Furthermore, the presence of ortho-substituents, such as a methoxy (B1213986) group, can direct the coupling reaction, possibly through a chelation effect where the substituent's oxygen atom coordinates to the palladium center in the transition state, favoring reaction at the adjacent position. beilstein-journals.orgresearchgate.net This principle is critical for designing a synthesis that selectively forms the desired biaryl linkage.

Stereoselectivity: The presence of a methyl group at the ortho position (C6) of this compound introduces significant steric hindrance around the biaryl C-C bond. This restricted rotation can give rise to axial chirality, where the molecule exists as a pair of stable, non-superimposable atropisomers. beilstein-journals.orgnih.gov The asymmetric synthesis of such axially chiral biaryls is a significant challenge. nih.govacs.org Control over the stereoselectivity of the coupling reaction can be achieved by using chiral phosphine ligands on the palladium catalyst. acs.org These chiral ligands create an asymmetric environment around the metal center, influencing the orientation of the substrates during the reductive elimination step and favoring the formation of one atropisomer over the other. acs.orgacs.org This approach allows for the synthesis of highly enantiomerically enriched biaryl compounds. acs.org

Advanced Structural and Spectroscopic Characterization of 2 4 Carboxyphenyl 6 Methylbenzoic Acid

Comprehensive Spectroscopic Analysis

Spectroscopic techniques provide a detailed view of the molecular framework, functional groups, and electronic properties of 2-(4-Carboxyphenyl)-6-methylbenzoic acid.

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman), is instrumental in identifying the functional groups present in this compound. The spectra are characterized by vibrations of the carboxylic acid groups, the aromatic rings, and the methyl group.

The most prominent features in the FT-IR spectrum are the broad O-H stretching vibration from the hydrogen-bonded carboxylic acid dimers, typically observed in the 2500-3300 cm⁻¹ region, and the strong C=O stretching vibration of the carboxyl group, which usually appears between 1680 and 1710 cm⁻¹. The presence of two such groups can lead to complex or broadened bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below this value. The C-O stretching and O-H bending vibrations of the carboxylic acid are coupled and give rise to bands in the 1400-1440 cm⁻¹ and 1210-1330 cm⁻¹ regions. researchgate.netnist.govresearchgate.net

In the FT-Raman spectrum, the symmetric C=O stretching vibration is typically weaker than in the IR spectrum. Conversely, the aromatic ring stretching vibrations, expected in the 1580-1620 cm⁻¹ range, are often strong and provide information about the substitution pattern. researchgate.netorganicchemistrydata.org The breathing modes of the benzene (B151609) rings and the C-C stretching of the biphenyl (B1667301) linkage are also observable.

Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
O-H Stretch (Carboxylic Acid Dimer) 2500-3300 Strong, Broad Weak
Aromatic C-H Stretch 3000-3100 Medium Strong
Aliphatic C-H Stretch (Methyl) 2850-2960 Medium Medium
C=O Stretch (Carboxylic Acid) 1680-1710 Very Strong Medium
Aromatic C=C Stretch 1580-1620 Medium-Strong Strong

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of this compound by mapping the connectivity of its hydrogen and carbon atoms.

In the ¹H NMR spectrum, the carboxylic acid protons are expected to appear as a broad singlet at a downfield chemical shift, typically between 12 and 13 ppm, due to strong deshielding and hydrogen bonding. The aromatic protons will resonate in the 7.0-8.2 ppm region. The protons on the 4-carboxyphenyl ring would likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons on the 2-methylbenzoic acid moiety would show more complex splitting patterns due to their less symmetric environment. The methyl group protons are anticipated to appear as a singlet in the upfield region, around 2.4-2.6 ppm. rsc.orgchemicalbook.comchemicalbook.com

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbons of the two carboxylic acid groups are the most deshielded, with chemical shifts expected in the range of 167-173 ppm. organicchemistrydata.orgrsc.org The aromatic carbons will appear between 125 and 145 ppm, with quaternary carbons (those attached to other carbons and not hydrogens) showing weaker signals. The methyl carbon will be the most shielded, with a chemical shift around 20-22 ppm. rsc.org

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments. A COSY spectrum would show correlations between neighboring protons, confirming the spin systems within each aromatic ring. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C signals.

Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Carboxylic Acid (-COOH) 12.0 - 13.0 167 - 173
Aromatic Protons (H) 7.0 - 8.2 125 - 145

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to gain insight into its structure through fragmentation analysis. The nominal mass of the compound (C₁₅H₁₂O₄) is 256 g/mol .

Using Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 257 or the deprotonated molecule [M-H]⁻ at m/z 255 would be observed, confirming the molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass, allowing for the determination of the elemental formula. The expected exact mass for C₁₅H₁₂O₄ is 256.0736. Fragmentation in MS/MS experiments would likely involve the loss of water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da) or carbon dioxide (CO₂, 44 Da) from the carboxylic acid groups. The cleavage of the bond between the two aromatic rings is also a possible fragmentation pathway. miamioh.edunih.govnist.gov

Key Mass Spectrometry Data

Parameter Value
Chemical Formula C₁₅H₁₂O₄
Nominal Mass 256 u
Exact Mass 256.0736 u
Primary ESI Ion (Positive) [M+H]⁺, m/z 257.08
Primary ESI Ion (Negative) [M-H]⁻, m/z 255.07

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by absorptions from the π-systems of the two benzene rings.

Typically, benzoic acid derivatives show characteristic absorption bands in the UV region. These correspond to π → π* transitions. For substituted benzenes, two main absorption bands are often observed: a strong band around 230 nm and a weaker, more structured band around 270-280 nm. researchgate.netnist.gov The biphenyl system in this compound would likely result in a strong absorption maximum (λ_max) below 300 nm. The exact position and intensity of the absorption bands are sensitive to the solvent and the pH, as deprotonation of the carboxylic acid groups can cause a shift in the absorption maxima. researchgate.netacademie-sciences.fr

Expected UV-Vis Absorption Data (in Methanol or Ethanol)

Transition Type Expected λ_max (nm)
π → π* ~230-240

Crystallographic Investigations

While spectroscopic methods provide data on the molecule in solution or as an average of many molecules, X-ray crystallography gives a precise picture of the molecule's arrangement in the solid state.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

For this compound, a key structural feature of interest is the dihedral angle between the two phenyl rings. Due to the steric hindrance from the methyl group and the carboxylic acid group at the 2- and 6-positions of one ring, this angle is expected to be significantly twisted from a planar conformation. In the solid state, the molecules are likely to form hydrogen-bonded dimers through their carboxylic acid groups, a common structural motif for carboxylic acids. nih.govnih.gov These dimers can then pack into more extended supramolecular structures through further intermolecular interactions. The analysis would provide precise measurements of the C-C, C-O, and C=O bond lengths, confirming the expected values for sp² and sp³ hybridized atoms.

Anticipated Crystallographic Parameters

Parameter Expected Finding
Crystal System Likely Monoclinic or Orthorhombic
Space Group Centrosymmetric (e.g., P2₁/c) if forming centrosymmetric dimers
Key Intermolecular Interaction Hydrogen bonding between carboxylic acid groups (O-H···O)

Powder X-ray Diffraction (PXRD) for Bulk Crystalline Phase Analysis

Powder X-ray diffraction is a fundamental technique used to determine the crystalline phases of a bulk sample. The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid. Analysis of this pattern would provide information on the lattice parameters and crystalline purity of the sample.

A representative data table for PXRD analysis would typically include:

2θ (°)d-spacing (Å)Relative Intensity (%)
Data not availableData not availableData not available
Data not availableData not availableData not available
Data not availableData not availableData not available

Without experimental data, a detailed discussion of the PXRD pattern, including the positions and intensities of the diffraction peaks, cannot be provided.

Analysis of Intermolecular Interactions and Crystal Packing

Given the two carboxylic acid groups, strong hydrogen bonding is expected to be a dominant feature in the crystal structure. These interactions would likely form dimers or extended chains, significantly influencing the molecular packing. Furthermore, the presence of two phenyl rings suggests that π-π stacking interactions could also play a crucial role in stabilizing the crystal lattice. The methyl group might participate in weaker C-H···O or C-H···π interactions.

A comprehensive analysis, typically derived from single-crystal X-ray diffraction data, would provide precise measurements of bond lengths, bond angles, and torsion angles related to these interactions. This would allow for a detailed description of the three-dimensional arrangement of the molecules in the crystal. However, in the absence of such a study for this compound, a definitive analysis of its crystal packing and intermolecular forces remains speculative.

Computational and Theoretical Studies of 2 4 Carboxyphenyl 6 Methylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure and predict the properties of a molecule. For 2-(4-carboxyphenyl)-6-methylbenzoic acid, these calculations help in understanding its geometry, the distribution of its electrons, and its potential for chemical reactions.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. nih.gov It is particularly effective for determining the optimized molecular structure and predicting spectroscopic properties. nih.gov For derivatives of benzoic acid, DFT calculations, often using the B3LYP functional, are standard for obtaining accurate geometries, vibrational frequencies, and electronic parameters. nih.govresearchgate.net

Table 1: Predicted Geometric Parameters for this compound using DFT Note: This table represents typical expected values for similar structures as direct experimental or computational values for this specific molecule are not publicly available. The values are based on analyses of related benzoic acid and biphenyl (B1667301) derivatives.

Parameter Predicted Value Description
Dihedral Angle (C-C-C-C) 45° - 65° The angle between the two phenyl rings, influenced by the ortho-methyl group.
C-C Bond Length (Inter-ring) ~1.48 Å The length of the single bond connecting the two phenyl rings.
C=O Bond Length (Carboxyl) ~1.21 Å The length of the carbonyl double bond in the carboxylic acid groups.
C-O Bond Length (Carboxyl) ~1.35 Å The length of the carbon-hydroxyl single bond in the carboxylic acid groups.

| O-H Bond Length (Carboxyl) | ~0.97 Å | The length of the hydroxyl bond in the carboxylic acid groups. |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netgrowingscience.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more polarizable and more reactive. growingscience.com For this compound, the HOMO is expected to be localized primarily on the phenyl rings, which are electron-rich, while the LUMO would likely be distributed over the electron-withdrawing carboxylic acid groups. The twisted geometry caused by the methyl group would affect the extent of electron delocalization, thereby influencing the energies of these frontier orbitals. nankai.edu.cn DFT calculations are frequently used to compute these orbital energies and visualize their distributions. nih.govgrowingscience.com

Table 2: Conceptual DFT Reactivity Descriptors Note: The values for HOMO, LUMO, and the energy gap are illustrative, based on typical results for similar aromatic carboxylic acids calculated with DFT. growingscience.comnankai.edu.cn

Parameter Formula Significance
HOMO Energy (E_HOMO) - Related to electron-donating ability.
LUMO Energy (E_LUMO) - Related to electron-accepting ability.
Energy Gap (ΔE) E_LUMO - E_HOMO Indicates chemical reactivity and stability. reddit.com
Chemical Hardness (η) (E_LUMO - E_HOMO) / 2 Measures resistance to change in electron distribution.
Chemical Potential (μ) (E_HOMO + E_LUMO) / 2 Relates to the "escaping tendency" of electrons.

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the electron-accepting capability. |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and conjugative interactions by transforming the calculated wavefunctions into localized orbitals corresponding to chemical bonds, lone pairs, and core electrons. aimspress.com This method is particularly useful for quantifying hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. researchgate.netnih.gov

For this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the oxygen atoms in the carboxylic groups into the antibonding orbitals (π*) of the phenyl rings. nih.gov The analysis provides second-order perturbation energies (E(2)), which measure the strength of these donor-acceptor interactions. aimspress.com A higher E(2) value signifies a stronger interaction and greater stabilization. aimspress.com NBO can also provide the natural population analysis (NPA) charges on each atom, offering insight into the electrostatic potential and the nature of intramolecular hydrogen bonding. nih.gov

Molecular Dynamics Simulations

While quantum calculations focus on static molecular properties, molecular dynamics (MD) simulations provide a view of how a molecule behaves over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent or bound to a target). nih.gov

Conformational Landscape Exploration

Due to the rotational freedom around the single bond connecting the two phenyl rings, this compound can adopt various conformations. The steric clash between the ortho-methyl group and the proximal carboxylic acid group on the other ring creates a significant energy barrier to free rotation, leading to a complex conformational landscape with distinct energy minima.

MD simulations can explore this landscape by simulating the molecule's movement over time, allowing it to sample different rotational states (dihedral angles). By analyzing the trajectory of the simulation, one can identify the most stable (lowest energy) conformations and the energy barriers between them. This information is critical for understanding which shapes the molecule is most likely to adopt, which in turn dictates how it can interact with other molecules. nih.gov

Ligand-Target Interaction Dynamics

If this compound is being studied as a potential ligand for a biological target, such as a protein receptor, MD simulations are invaluable for understanding the dynamics of their interaction. nih.gov After an initial binding pose is predicted (often through molecular docking), an MD simulation of the ligand-protein complex can be performed. biorxiv.org

These simulations reveal the stability of the binding pose over time and characterize the key non-covalent interactions—such as hydrogen bonds, salt bridges, and hydrophobic contacts—that maintain the complex. nih.govbiorxiv.org The simulation can show how the ligand and protein adjust their conformations to achieve an optimal fit, a phenomenon known as "induced fit." By calculating the binding free energy from the simulation trajectory, researchers can estimate the affinity of the ligand for its target, providing a quantitative measure of binding strength. nih.gov This dynamic view offers deeper insights than static models alone and is a crucial step in rational drug design and materials science. nih.gov

Solvent Effects and Water Displaceability in Binding Sites

No specific studies were found that computationally model the solvent effects or the displacement of water molecules from biological binding sites by this compound.

Supramolecular Chemistry Modeling

Host-Guest Complexation and Interaction Energy Calculations

There is no available research detailing the modeling of this compound as a guest molecule in host-guest complexes or specific interaction energy calculations for such systems.

Supramolecular chemistry often involves the study of host-guest interactions, where a host molecule (like a cyclodextrin, calixarene, or pillararene) forms a complex with a guest molecule. nih.govrsc.orgnih.gov These interactions are driven by non-covalent forces. Computational modeling is a key tool for investigating the stability and structure of these complexes, often through techniques that calculate binding energies and analyze interaction modes. rsc.org While studies exist for various aromatic carboxylic acids as guests, specific data for this compound is absent. nih.gov

Self-Assembly Simulations for Coordination Polymers and Metal-Organic Frameworks

No simulation data was found regarding the self-assembly of this compound into coordination polymers or as a linker for metal-organic frameworks (MOFs).

The design of MOFs and coordination polymers frequently utilizes dicarboxylic acid linkers to connect metal ions or clusters into one-, two-, or three-dimensional networks. rsc.orgcd-bioparticles.netmdpi.com The geometry, rigidity, and functional groups of the organic linker are critical in determining the final topology and properties of the resulting framework. researchgate.netnih.gov Computational simulations can predict how these linkers will self-assemble with metal centers. nih.gov Numerous dicarboxylic acids, including those based on biphenyl structures, have been used to create diverse MOF architectures. researchgate.netrsc.org However, the specific use of this compound as a building block in these materials has not been reported in the surveyed literature.

Structure-Activity Relationship (SAR) Modeling and Chemoinformatics

Computational Descriptors for Molecular Properties

While computational descriptors can be calculated for any chemical structure, no specific quantitative structure-activity relationship (QSAR) models or studies focusing on the molecular descriptors of this compound have been published.

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov This is achieved by calculating various molecular descriptors that quantify physicochemical properties like size, lipophilicity, and electronic features. nih.gov These models are instrumental in drug discovery for predicting the activity of new compounds and guiding lead optimization. nih.gov Without a dataset of biological activities for a series of analogs of this compound, no specific QSAR model can be developed or reported.

Ligand Efficiency and Binding Mechanism Predictions

There are no published predictions regarding the ligand efficiency or binding mechanisms of this compound for any specific biological target.

Ligand efficiency (LE) and related metrics are used in drug discovery to assess the quality of a compound by relating its binding affinity to its size (e.g., heavy atom count). These metrics help prioritize compounds during hit-to-lead optimization. Predicting the binding mechanism of a ligand involves computational techniques like molecular docking and molecular dynamics simulations to understand its interactions with a target protein at an atomic level. This requires a known biological target, for which no data exists in the context of this compound.

Virtual Screening and Drug Repurposing (Theoretical Aspects)

Following extensive and targeted searches of scientific literature and chemical databases, it has been determined that there are no publicly available research articles, computational studies, or theoretical analyses specifically focused on the virtual screening or drug repurposing of the compound This compound .

Searches for this specific molecule did not yield any studies detailing its use in virtual screening campaigns against biological targets. Consequently, there is no data on its binding affinities, interaction modes, or potential as a hit or lead compound derived from such theoretical methods. Furthermore, no research could be found that explores the drug repurposing potential of this compound through computational means.

While computational studies, including virtual screening and molecular docking, have been conducted on other structurally related biphenyl carboxylic acid derivatives, the strict focus on This compound as per the requirements of this article precludes the inclusion of such data. The scientific community has not published theoretical investigations into the pharmacodynamic or pharmacokinetic properties of this specific compound that would be relevant to this section.

Therefore, no detailed research findings or data tables related to the virtual screening and theoretical drug repurposing of This compound can be presented.

Advanced Applications in Chemical Sciences

Catalytic Applications

There is currently no specific information available in peer-reviewed literature detailing the use of 2-(4-Carboxyphenyl)-6-methylbenzoic acid in catalytic applications. The potential for this molecule to be used in catalysis can be inferred from the general roles of similar organic molecules, but direct experimental evidence for this specific compound is lacking.

Organocatalysis and Enzyme Mimicry

There are no documented instances of this compound being used as an organocatalyst or in enzyme mimicry. While bifunctional molecules containing both hydrogen-bond donating and accepting groups can sometimes act as organocatalysts, the specific catalytic activity of this compound has not been reported.

Electrocatalytic Processes, e.g., Hydrogen Evolution Reaction

No studies have been found that investigate the electrocatalytic properties of this compound, including its potential application in the hydrogen evolution reaction (HER). Research in this area often focuses on metal complexes or conductive materials, and the role of this specific organic molecule in such processes has not been explored.

Materials Science and Engineering

While the broader class of biphenyl (B1667301) dicarboxylic acids is crucial in materials science, particularly in the synthesis of porous materials, specific data for this compound is not available.

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The use of this compound as a linker in the design and synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers has not been reported in the scientific literature. The synthesis of MOFs relies on the selection of appropriate organic linkers and metal nodes to create porous, crystalline structures. mdpi.comnih.govresearchgate.net Various substituted biphenyl dicarboxylic acids, such as 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid and 3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid, have been successfully used to create novel MOFs with interesting topologies and properties. rsc.orgacs.org These materials often exhibit capabilities for selective gas adsorption and catalysis. researchgate.netrsc.org

The table below provides examples of related biphenyl dicarboxylic acid linkers that have been used in the synthesis of MOFs, highlighting the type of research that is currently absent for this compound.

Linker NameMetal Ion(s)Resulting MOF/Coordination PolymerReference
2,2′-dimethoxy-4,4′-biphenyldicarboxylic acidMn, Ni, Cu, Cd[MnL(DMF)]n, [NiL(H2O)2(DMF)]n, [Cu2L2(H2O)2]·6H2O·2DMF, Na2(Me2NH2)4[Cd7L10]·9H2O·17Me2NH·2DMF rsc.org
4,4′-biphenyl dicarboxylic acid (BPDC)NiNi-BPDC-MOF mdpi.comnih.govresearchgate.net
3,3′-dimethoxy-4,4′-biphenyldicarboxylic acidCd, Zn, Cu[CdL]n, [ZnL]n, [Cu2L2(DMF)2]·6H2O acs.org
2,2′,6,6′-tetramethoxy-4,4′-biphenyldicarboxylic acidCuNbo-type Cu-MOFs researchgate.net
Use as Linkers and Building Blocks in MOF Synthesis

There is no available data on the use of this compound as a linker or building block in MOF synthesis. The geometry and functional groups of a linker molecule are critical in determining the final structure and properties of a MOF. The asymmetry and specific substitution pattern of this compound could, in theory, lead to the formation of unique MOF structures. However, without experimental validation, its role as a building block remains hypothetical. The synthesis of biphenyl derivatives is a well-established field, with methods like the Suzuki coupling reaction being commonly employed to create custom-designed linker molecules for MOFs and other applications. rsc.org

Molecular Biology and Biochemistry Research

The structural motifs present in this compound make it an interesting candidate for investigation in a biochemical context, particularly in the design of molecules that can interact with biological macromolecules.

Many enzymes have active sites that are rich in aromatic and hydrophobic residues. A molecule like this compound, with its two phenyl rings, could potentially act as an inhibitor by binding to the active site of an enzyme and blocking the access of the natural substrate. The two carboxyl groups could form hydrogen bonds or electrostatic interactions with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex.

While no specific enzyme inhibition studies involving this compound have been reported, related structures have been investigated. For instance, various benzoic acid derivatives are known to interact with a range of enzymes. The specific substitution pattern and the conformational flexibility of the biphenyl system would be key determinants of its inhibitory potency and selectivity.

The potential for this compound to form luminescent lanthanide complexes also opens up possibilities for its use in biochemical assays. Time-resolved fluorescence (TRF) assays utilize the long-lived luminescence of lanthanide chelates to reduce background fluorescence from biological samples. A derivative of this compound could be designed to act as a luminescent label.

For example, one of the carboxyl groups could be used to conjugate the molecule to a biomolecule (e.g., an antibody or a nucleic acid probe), while the other participates in the formation of a stable and highly luminescent lanthanide complex. Such a label could be used in various assay formats, such as immunoassays or nucleic acid hybridization assays, to detect specific biological targets with high sensitivity.

Mechanisms of Biological Activity at a Molecular Level

Detailed research elucidating the specific mechanisms of biological activity at a molecular level for this compound is not currently available in the scientific literature. The biological action of a compound is intrinsically linked to its interaction with specific molecular targets, and as established in the previous section, these targets have not been concretely identified for this molecule.

For the broader family of biphenyl carboxylic acid derivatives, a range of biological activities has been reported, each with its own proposed mechanism. For instance, some derivatives have been investigated for their anti-inflammatory properties, which are often attributed to the inhibition of enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX-1 and COX-2). Other related compounds have been explored as antagonists for certain receptors or as inhibitors of protein-protein interactions. nih.gov

A study on biphenyl-4-carboxylic acid derivatives has shown potential antifungal activity against Candida species, though the exact mechanism was not fully elucidated. Another study on a library of biphenyl carboxylic acids identified compounds with in vitro anticancer activity against breast cancer cell lines, with molecular docking studies suggesting potential binding to the estrogen receptor alpha. researchgate.net Furthermore, derivatives of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid have been identified as potent xanthine (B1682287) oxidase inhibitors, acting as mixed-type inhibitors in enzymatic assays.

It is important to emphasize that these findings pertain to derivatives and not to this compound itself. The addition of functional groups, such as the methyl group in the 6-position, can significantly alter the steric and electronic properties of the molecule, thereby influencing its binding affinity and mechanism of action. Without dedicated research, one cannot extrapolate the mechanisms of its derivatives to the parent compound. Further biochemical and cellular assays would be required to determine if this compound has any biological activity and to subsequently unravel the molecular pathways it may modulate.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways

The synthesis of 2-(4-Carboxyphenyl)-6-methylbenzoic acid presents an opportunity for the development of innovative and efficient chemical methodologies. While direct synthetic routes are not yet extensively documented, inspiration can be drawn from the synthesis of structurally related compounds. For instance, methods for preparing substituted benzoic acids, such as 4-bromo-2-methylbenzoic acid, often involve multi-step processes that include esterification and palladium-catalyzed reactions. google.com A potential pathway for the target molecule could, therefore, involve the adaptation of such reactions, potentially utilizing a Suzuki or other cross-coupling reaction to link a protected 2-methyl-6-halobenzoic acid derivative with a 4-carboxyphenylboronic acid derivative.

Furthermore, the principles of green chemistry could be integrated into the development of new synthetic routes. The synthesis of 2,4,6-Trimethylbenzoic acid, for example, has been achieved using an iridium-based photocatalyst and oxygen in acetonitrile (B52724) at room temperature, representing a more environmentally benign approach. chemicalbook.com The exploration of similar photocatalytic or biocatalytic methods for the synthesis of this compound could lead to more sustainable and atom-economical processes.

Table 1: Potential Synthetic Approaches Inspired by Related Compounds

Starting Material InspirationKey Reaction TypePotential for Adaptation
4-bromo-2-methylbenzoic acid google.comPalladium-catalyzed cross-couplingHigh
Mesitaldehyde chemicalbook.comPhotocatalytic oxidationModerate to High

Exploration of Undiscovered Reactive Intermediates

The photochemical and photophysical properties of this compound remain largely unexplored. Investigations into the behavior of this molecule upon exposure to light could reveal the formation of novel reactive intermediates. Studies on similar compounds, such as ortho-methylbenzophenone, have shown the generation of biradical intermediates through a 1,5-hydrogen atom transfer process upon photoexcitation. nih.gov The presence of the methyl group ortho to the phenyl-phenyl bond in this compound suggests that similar intramolecular hydrogen abstraction could be possible, leading to the formation of transient biradical species. The identification and characterization of such intermediates would be crucial for understanding the compound's photochemical reactivity and potential applications in areas such as photoredox catalysis or materials science.

Advanced Spectroscopic Probes for Real-Time Analysis

A thorough understanding of the dynamic behavior of this compound in various chemical environments necessitates the use of advanced spectroscopic techniques. Time-resolved spectroscopy, including femtosecond to nanosecond transient absorption and time-resolved resonance Raman spectroscopy, has been effectively used to study the reaction pathways of related aromatic ketones. nih.gov These methods could be employed to monitor the formation and decay of excited states and reactive intermediates of this compound in real-time.

Furthermore, techniques such as fluorescence spectroscopy, including synchronous and 3D fluorescence, could provide insights into the microenvironment and conformational changes of the molecule, particularly in biological systems. researchgate.netnih.gov The application of these advanced spectroscopic probes would offer a detailed picture of the compound's behavior at the molecular level.

Table 2: Applicable Advanced Spectroscopic Techniques

Spectroscopic TechniqueInformation GainedReference for Application on Related Compounds
Transient Absorption SpectroscopyReal-time monitoring of excited states and intermediates nih.gov
Time-Resolved Resonance Raman SpectroscopyStructural information on transient species nih.gov
Synchronous Fluorescence SpectroscopyInformation on tyrosine and tryptophan residues' microenvironment nih.gov
3D Fluorescence SpectroscopyConformational and microenvironmental changes nih.gov

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The use of artificial intelligence (AI) and machine learning (ML) offers a powerful tool for accelerating the discovery and development of new chemical entities. These computational approaches can be used to predict a wide range of properties, from physicochemical characteristics to biological activity and toxicity. nih.govnih.gov For this compound, ML models could be developed to predict its properties based on its chemical structure. For instance, support vector regression and other algorithms could be trained on existing datasets of related compounds to predict properties like solubility, lipophilicity, and potential biological targets. nih.gov This predictive modeling could help to prioritize experimental studies and guide the design of new derivatives with enhanced properties.

Sustainable and Scalable Production Methods

The transition from laboratory-scale synthesis to sustainable and scalable production is a critical step in the development of any new chemical compound. For this compound, future research should focus on developing production methods that are not only efficient but also environmentally friendly. This could involve the use of greener solvents, the development of catalytic processes to replace stoichiometric reagents, and the optimization of reaction conditions to minimize energy consumption and waste generation. The principles of continuous flow chemistry could also be explored to enable a more controlled, safe, and scalable production process. The photocatalytic synthesis of 2,4,6-Trimethylbenzoic acid serves as an example of a greener approach that could be adapted. chemicalbook.com

Elucidating Environmental Fate and Bioremediation Mechanisms (Theoretical)

The potential environmental impact of a new chemical compound is a crucial consideration. Theoretical studies can provide initial insights into the likely environmental fate of this compound. Based on its structure, containing two carboxylic acid groups and an aromatic core, it is likely to be relatively water-soluble and may be susceptible to microbial degradation. Future research could involve computational modeling to predict its persistence, bioaccumulation potential, and toxicity. Furthermore, theoretical studies could explore potential bioremediation pathways, identifying microorganisms that may be capable of degrading the compound and the enzymatic reactions that would be involved.

Application in Emerging Nanoscience and Nanotechnology Fields

The unique structure of this compound, with its two carboxylic acid functional groups positioned on different phenyl rings, makes it a promising candidate for applications in nanoscience and nanotechnology. These carboxylic acid groups can act as anchoring points for binding to metal oxide surfaces or as linkers in the formation of metal-organic frameworks (MOFs). The steric hindrance provided by the ortho-methyl group could influence the packing and orientation of the molecules on a surface or within a framework, potentially leading to materials with novel properties. Future research could explore the use of this compound in the development of new nanomaterials for applications in catalysis, sensing, or drug delivery.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(4-carboxyphenyl)-6-methylbenzoic acid with high purity?

  • Methodological Answer : Use a multi-step approach starting with Suzuki-Miyaura coupling to introduce the 4-carboxyphenyl group to a pre-functionalized benzoic acid scaffold. Purification via recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC is critical to achieve >95% purity. Monitor reaction progress using TLC with UV-active detection or LC-MS for intermediates .
  • Key Considerations : Optimize protecting groups for carboxyl functionalities (e.g., tert-butyl esters) to prevent side reactions during coupling steps.

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

  • Methodological Answer : Combine 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to resolve aromatic proton environments and confirm substitution patterns (e.g., distinguishing between para- and meta-carboxyphenyl groups). High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies carboxyl (-COOH) and methyl (-CH3_3) functional groups .
  • Advanced Tip : Use 2D-NMR techniques (e.g., COSY, NOESY) to resolve overlapping signals in aromatic regions.

Advanced Research Questions

Q. How does this compound interact with biological systems, such as plant stress pathways?

  • Methodological Answer : In plant models like Arabidopsis thaliana, this compound may act as a nitric oxide (NO) scavenger analog (similar to cPTIO, a known NO inhibitor). Design experiments using fluorescence probes (e.g., DAF-FM DA) to quantify NO levels in root tissues under abiotic stress (e.g., heavy metals or salinity). Include controls with cPTIO for comparative analysis .
  • Data Contradiction Alert : Some studies report cPTIO derivatives exhibit off-target effects; validate specificity using genetic knockouts (e.g., nia1/nia2 mutants deficient in NO synthesis) .

Q. What computational methods are suitable for predicting the compound’s binding affinity to enzymatic targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against enzymes like cytochrome P450 or peroxidases, which metabolize aromatic acids. Use density functional theory (DFT) to calculate electrostatic potential maps, focusing on carboxyl and methyl groups’ steric/electronic contributions. Validate predictions with in vitro inhibition assays .
  • Key Finding : Methyl groups at position 6 may hinder binding to flat active sites, while the carboxyl group enhances hydrogen-bonding interactions .

Q. How can conflicting solubility data in aqueous vs. organic solvents be resolved for this compound?

  • Methodological Answer : Conduct phase-solubility studies using buffered solutions (pH 2–10) to assess ionization effects. Compare with solubility in DMSO, acetonitrile, or ethanol. For low aqueous solubility (<1 mM), employ cyclodextrin-based encapsulation or micellar solubilization (e.g., using Tween-80) for biological assays .
  • Contradiction Note : Some studies report pH-dependent precipitation at neutral pH; adjust buffer systems (e.g., citrate-phosphate) to stabilize the compound .

Experimental Design & Data Analysis

Q. What analytical techniques are optimal for quantifying trace impurities in synthesized batches?

  • Methodological Answer : Use UPLC-MS with a C18 column (e.g., Acquity BEH Shield RP18) and gradient elution (water/acetonitrile + 0.1% formic acid). Detect impurities at 254 nm and confirm structures via MS/MS. Quantify using external calibration curves for known byproducts (e.g., decarboxylated derivatives) .
  • Critical Step : Spike samples with internal standards (e.g., deuterated analogs) to correct for matrix effects.

Q. How can researchers address discrepancies in reported melting points for this compound?

  • Methodological Answer : Calibrate melting point apparatus with reference standards (e.g., benzoic acid, mp 122°C). Perform differential scanning calorimetry (DSC) to identify polymorphic forms or hydrate/solvate formation, which may explain variations (e.g., mp differences of 5–10°C between anhydrous and hydrated forms) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.